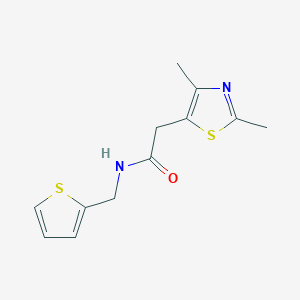![molecular formula C20H24N2O4S2 B2363403 1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane CAS No. 1181474-74-7](/img/structure/B2363403.png)
1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects.
Scientific Research Applications
Convergent Multicomponent Synthesis
Researchers have developed a short, two-step approach to synthesize diazepane or diazocane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, through a Ugi multicomponent reaction followed by Mitsunobu cyclization. This method efficiently yields aliphatic 1-sulfonyl 1,4-diazepan-5-ones using different cyclization conditions, demonstrating its utility in creating complex molecular structures efficiently (Banfi et al., 2007).
Antimicrobial and Anthelmintic Activity
A study on the synthesis of biologically active 1H-1,4-diazepines incorporating the benzene sulfonyl piperazine moiety has been reported. These compounds were synthesized from the heterocyclization reaction of specific precursors and were screened for antimicrobial, antifungal, and anthelmintic activities, showcasing the potential of sulfonyl diazepane derivatives in developing new therapeutic agents (Saingar et al., 2011).
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates the applicability of sulfonated compounds in facilitating chemical reactions, thereby expanding the toolbox available for organic synthesis (Goli-Jolodar et al., 2016).
Sulfonated Polytriazoles for Proton Exchange Membranes
The development of new fluorinated sulfonated polytriazoles via a click reaction has been explored, highlighting their application as proton exchange membranes in fuel cells. These polymers demonstrate high thermal and chemical stabilities, low water uptake, and high mechanical properties, making them promising materials for fuel cell applications (Singh et al., 2014).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-18-8-10-20(11-9-18)28(25,26)22-14-5-13-21(15-16-22)27(23,24)17-12-19-6-3-2-4-7-19/h2-4,6-12,17H,5,13-16H2,1H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLICURTLZJEPF-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2363320.png)



![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)


![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)